molecular formula C16H17F2N3O2S B2466862 N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 1203376-31-1

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2466862
CAS No.: 1203376-31-1
M. Wt: 353.39
InChI Key: NQCQFCLVLSYMAL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a synthetic small molecule belonging to the class of thiazole carboxamide derivatives. Compounds featuring the thiazole-carboxamide scaffold are of significant interest in medicinal chemistry and pharmacological research due to their diverse biological activities . Specifically, structurally related analogs have been investigated for their potential as anticancer agents, with studies demonstrating cytotoxic effects against various human cancer cell lines, including neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2) . The molecular architecture of this compound, which incorporates a cyclopentyl group and a difluoromethoxy-substituted anilino moiety, is designed for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, which may involve enzyme inhibition or receptor antagonism, as seen with similar thiazole-based molecules that act as antagonists for targets like the metabotropic glutamate receptor 5 (mGluR5) or inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic applications. Researchers should conduct all necessary safety assessments and profiling experiments, including but not limited to cellular viability assays, enzyme inhibition studies, and binding affinity tests, to fully characterize the compound's properties and research value.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c17-15(18)23-12-7-5-11(6-8-12)20-16-21-13(9-24-16)14(22)19-10-3-1-2-4-10/h5-10,15H,1-4H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCQFCLVLSYMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves several steps, including the formation of the thiazole ring and the introduction of the difluoromethoxyphenyl and cyclopentyl groups. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Biological Relevance References
Target Compound Cyclopentyl, 4-(difluoromethoxy)phenylamino Hypothesized kinase inhibition, enhanced metabolic stability -
N-(4-Fluorophenyl)-2-(phenylsulfonamido)thiazole-4-carboxamide 4-Fluorophenyl, sulfonamido Improved solubility due to sulfonamido; potential protease inhibition
2-(4-Pyridinyl)thiazole-5-carboxamides Pyridinyl, methyl, diverse N-substituents Anticancer activity (IC50 values in µM range)
5-(4-X-phenylsulfonyl)phenyl-1,2,4-triazoles Sulfonyl, 2,4-difluorophenyl Cytotoxicity against leukemia cells; tautomer-dependent activity
N-(Benzo[d]oxazol-2-yl)-2-(trifluoromethoxy)benzamido-thiazole-4-carboxamide Trifluoromethoxy, benzo[d]oxazol-2-yl Enhanced kinase selectivity due to rigid aromatic systems

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethoxy group in the target compound likely increases stability and membrane permeability compared to methoxy or sulfonamido groups .
  • N-Substituents : The cyclopentyl group may offer a balance between hydrophobicity and conformational flexibility, contrasting with bulkier substituents (e.g., biphenyl in ) or polar groups (e.g., 4-fluorophenyl in ).

Comparison :

  • The target compound’s synthesis likely parallels methods in , where HBTU and DIPEA mediate amide coupling. This contrasts with sulfonamide-containing analogs synthesized via nucleophilic addition to isothiocyanates .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy :

    • The absence of νC=O (~1660–1680 cm⁻¹) in triazole-thiones confirms cyclization, a critical step also relevant to thiazole formation in the target compound.
    • The target’s C=S (thioamide intermediate) and N–H (amide) stretches would align with ranges observed in .
  • Solubility :

    • The difluoromethoxy group may reduce polarity compared to sulfonamides , while the cyclopentyl group increases hydrophobicity relative to pyridinyl analogs .

Biological Activity

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including antiviral, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclopentyl group and the difluoromethoxy phenyl substituent may enhance its binding affinity to biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives. A related compound with a similar thiazole structure demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to standard antiviral agents like oseltamivir and amantadine . this compound may exhibit similar properties due to its structural similarities.

2. Antibacterial Activity

Thiazole derivatives are recognized for their antibacterial properties. A study synthesized various aminothiazoles and assessed their activity against Escherichia coli and Bacillus subtilis, finding promising results . The compound's structural motifs suggest it could also possess significant antibacterial effects, potentially inhibiting bacterial growth through mechanisms similar to those observed in other thiazole derivatives.

3. Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. For instance, certain aminothiazoles have shown cytotoxic effects on various cancer cell lines, including A549 lung cancer cells, with viability reductions observed . The specific activity of this compound against different cancer types remains to be fully elucidated but is a promising area for future research.

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a study focused on novel aminothiazoles, compounds were synthesized and evaluated for their biological activities. The compound with a 4-trifluoromethylphenyl substituent showed substantial antiviral activity, while others demonstrated antioxidant properties through DPPH scavenging assays . This highlights the potential of structurally similar compounds like this compound to exhibit multifaceted biological activities.

Case Study 2: QSAR Studies on Thiazoles

Quantitative structure–activity relationship (QSAR) studies have been conducted to predict the biological activities of thiazole derivatives. These studies indicate that modifications in the thiazole ring can significantly influence bioactivity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Research Findings Summary

Activity Findings
AntiviralComparable effectiveness to oseltamivir against influenza A strains in related compounds .
AntibacterialSignificant activity against E. coli and Bacillus subtilis observed in similar derivatives .
AnticancerCytotoxic effects noted in various cancer cell lines; further studies needed for specific activity .

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